
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((1-naphthalenylmethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((1-naphthalenylmethyl)amino)- is a complex organic compound that belongs to the pyridinone family This compound is characterized by its unique structure, which includes a pyridinone ring substituted with ethyl, methyl, and naphthalenylmethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((1-naphthalenylmethyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The final step involves the attachment of the naphthalenylmethylamino group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((1-naphthalenylmethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((1-naphthalenylmethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((1-naphthalenylmethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted pyridinones with different alkyl or aryl groups. Examples include:
- 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((phenylmethyl)amino)-
- 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((benzyl)amino)-
Uniqueness
What sets 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((1-naphthalenylmethyl)amino)- apart is its specific substitution pattern, which may confer unique chemical and biological properties. The presence of the naphthalenylmethylamino group, in particular, could influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
143707-87-3 |
|---|---|
Fórmula molecular |
C19H20N2O |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
5-ethyl-6-methyl-3-(naphthalen-1-ylmethylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C19H20N2O/c1-3-14-11-18(19(22)21-13(14)2)20-12-16-9-6-8-15-7-4-5-10-17(15)16/h4-11,20H,3,12H2,1-2H3,(H,21,22) |
Clave InChI |
ZPNXTKMXMTVKSV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)NCC2=CC=CC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)

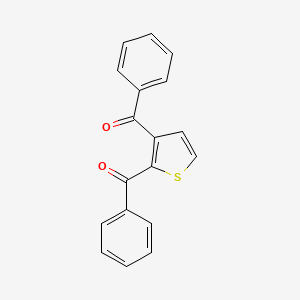
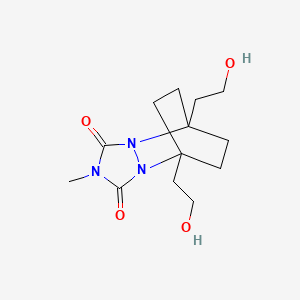
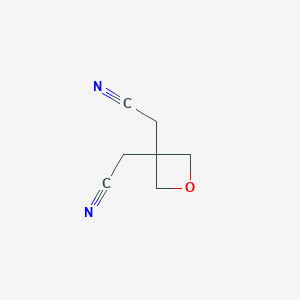
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
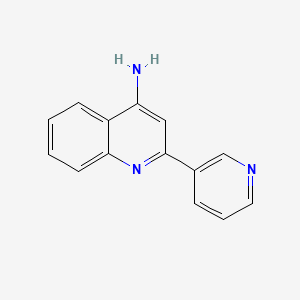
![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
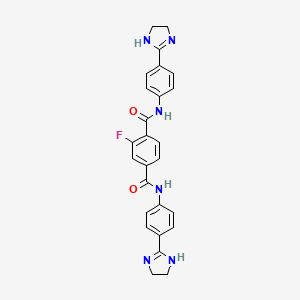
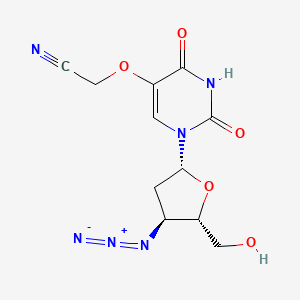
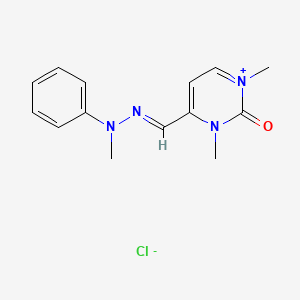
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
